molecular formula C7H6F2O2 B1307321 2,6-Difluoro-4-methoxyphenol CAS No. 886498-93-7

2,6-Difluoro-4-methoxyphenol

Cat. No. B1307321
M. Wt: 160.12 g/mol
InChI Key: MGCPGVDPXCHXGO-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methoxyphenol is a compound that is structurally related to various methoxyphenols and Schiff's bases, which are known for their ability to form strong intermolecular and intramolecular hydrogen bonds and exhibit significant radical scavenging activities. Methoxyphenols are fragments of antioxidants and biologically active molecules, and their derivatives have been extensively studied for their chemical properties and potential applications in various fields, including materials science and pharmacology .

Synthesis Analysis

The synthesis of compounds related to 2,6-Difluoro-4-methoxyphenol, such as Schiff's bases, involves the formation of an imine bond between an aldehyde or ketone and an amine. For instance, the synthesis of (E)-4,6-dichloro-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol and (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol has been reported, where the compounds were characterized using techniques such as X-ray diffraction and FT-IR spectroscopy . These studies provide insights into the synthesis of similar compounds, which could be applied to the synthesis of 2,6-Difluoro-4-methoxyphenol.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using experimental techniques like X-ray diffraction and supported by computational methods such as density functional theory (DFT) and Hartree-Fock (HF) calculations. These analyses reveal the presence of intramolecular hydrogen bonds and the preferred tautomeric forms of the molecules in different states, such as solid or solution . The molecular geometry and vibrational frequencies obtained from these studies can be used to infer the structure of 2,6-Difluoro-4-methoxyphenol.

Chemical Reactions Analysis

The reactivity of methoxyphenol derivatives can be studied through their ability to form hydrogen-bonded assemblages and their radical scavenging activities. For example, the radical scavenging activities of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol have been assessed, showing effective radical scavenging activities in various assays . These findings suggest that 2,6-Difluoro-4-methoxyphenol may also exhibit similar reactivity, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols have been thoroughly investigated through thermochemical, calorimetric, and quantum-chemical studies. These studies provide data on standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies . Additionally, the strength of intermolecular hydrogen bonds in complexes with organic bases has been measured, and the enthalpy of intramolecular hydrogen bonds in ortho-methoxyphenols has been determined . Such comprehensive data on related compounds can be used to predict the properties of 2,6-Difluoro-4-methoxyphenol.

Scientific Research Applications

General Applications

  • Application Summary : 2,6-Difluoro-4-methoxyphenol is a type of m-aryloxy phenol, which has a wide range of applications. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : The specific methods of application can vary depending on the industry. In the plastics, adhesives, and coatings industries, these compounds are typically incorporated into the material during the manufacturing process to enhance its properties .
  • Results or Outcomes : The addition of m-aryloxy phenols like 2,6-Difluoro-4-methoxyphenol can significantly enhance the thermal stability and flame resistance of materials. This makes them more durable and safer for use in various applications .

Synthesis Method

  • Application Summary : In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, which is related to 2,6-Difluoro-4-methoxyphenol .
  • Methods of Application : The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .

Synthesis of Boronic Acid Derivatives

  • Application Summary : 2,6-Difluoro-4-methoxyphenol can be used to prepare boronic acid derivatives .
  • Results or Outcomes : The synthesis of boronic acid derivatives can contribute to the development of new materials and pharmaceuticals .

Synthesis of 3,5-Difluoro-4-hydroxyanisole

  • Application Summary : 2,6-Difluoro-4-methoxyphenol can be used to synthesize 3,5-Difluoro-4-hydroxyanisole .
  • Results or Outcomes : The synthesis of such compounds can contribute to the development of new materials and pharmaceuticals .

Preparation of Ligand N4Py 2Ar2

  • Application Summary : 2,6-Difluoro-4-methoxyphenylboronic acid, which can be prepared from 2,6-Difluoro-4-methoxyphenol, can be used to prepare a ligand N4Py 2Ar2 .
  • Results or Outcomes : The ligand N4Py 2Ar2 can be used to synthesize a Fe complex, which is employed in aromatic C−F hydroxylation reactions .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

2,6-difluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCPGVDPXCHXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390778
Record name 2,6-Difluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methoxyphenol

CAS RN

886498-93-7
Record name 2,6-Difluoro-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Čechová, M Dejmek, O Baszczyňski… - Antiviral Chemistry …, 2019 - journals.sagepub.com
With the worldwide number of human immunodeficiency virus positive patients stagnant and the increasing emergence of viral strains resistant to current treatment, the development of …
Number of citations: 4 journals.sagepub.com
D Li, Z Mai, Y Feng, H Min, J Liao, Y Wang, H Li… - Materials …, 2022 - pubs.rsc.org
As the most common natural act, precise manipulation of directional droplet motion has widely been mimicked for fabricating smart materials and devices. In this work, we built a direct …
Number of citations: 1 pubs.rsc.org

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